N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAMNLCEBZWTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Side Chain: The final step involves the reaction of the intermediate product with propanoyl chloride in the presence of a base to form the propanamide side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s closest analogs include N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides () and 4-phenoxyquinoline derivatives (). Key comparisons are summarized below:
| Compound | Substituents | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound | 3-(4-Methoxyphenyl), 1-methyl, propanamide | Not reported | Electron-donating methoxy group; short alkyl chain |
| N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) | Hexadecanamide (C16) | >250 | Long alkyl chain; high lipophilicity |
| 1-(4-Chlorophenyl)-...-dihydropyridazine-3-carboxamide (39) | 4-Chlorophenyl, fluoro, methoxy | 220.6–222.1 | Halogen substituents; phenoxyquinoline core |
- Melting Points : Analogs with long alkyl chains (e.g., 3i) exhibit melting points >250°C, attributed to strong van der Waals interactions . In contrast, halogenated derivatives (e.g., compound 39 in ) show lower melting points (~220°C), likely due to reduced molecular symmetry and weaker packing efficiency . The target compound’s methoxyphenyl group may enhance solubility in polar solvents compared to chlorophenyl analogs .
Biological Activity
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural attributes and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a methoxyphenyl substituent and a propanamide functional group. Its molecular formula is and it has a molecular weight of approximately 322.4 g/mol. The presence of the methoxy group enhances solubility, which is critical for its interaction with biological targets.
Research indicates that this compound exhibits antitumor activity primarily through the following mechanisms:
- DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA bases, disrupting normal DNA function.
- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes essential for DNA replication and repair, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although more research is needed to confirm these effects.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Study 1: Antitumor Activity
In a study conducted on various cancer cell lines, this compound showed significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that at concentrations of 10 µM and above, the compound reduced cell viability by more than 50% after 48 hours of treatment. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further investigations into its mechanism revealed that the compound disrupts bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Quinoline | Basic structure | Limited biological activity |
| Chloroquine | Antimalarial drug | Primarily used for malaria treatment |
| Quinacrine | Antimalarial agent | Used for treating giardiasis |
| N-[3-(4-methoxyphenyl)-1-methyl...] | Complex structure | Significant antitumor and antimicrobial properties |
This comparison highlights that while other compounds share a quinoline core, this compound's specific substitutions enhance both solubility and biological activity significantly compared to its counterparts .
Q & A
Q. Key Data :
| Reaction Step | Yield (%) | Key Conditions |
|---|---|---|
| Quinolinone Formation | 65–73 | Reflux in dioxane, 12 h |
| Propanamide Coupling | 50–60 | Room temperature, 24 h |
Basic: How is the structural integrity of this compound validated in academic research?
Methodological validation includes:
- 1H-NMR : Signals at δ 3.81 ppm (singlet for methoxy group) and δ 7.06–7.92 ppm (aromatic protons) confirm substitution patterns .
- 13C-NMR : Peaks at δ 55.9 ppm (methoxy carbon) and δ 165–170 ppm (carbonyl groups) .
- FTIR : Absorbance bands at 3416 cm⁻¹ (N-H stretch) and 1622 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 380.4 for C₂₀H₂₀N₂O₃) .
Advanced: How can researchers optimize reaction yields for derivatives with bulky substituents?
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl groups .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
Example : A derivative with a 4-fluorophenyl group achieved a 73% yield using DMF and Pd(OAc)₂, compared to 34% in dioxane without catalysis .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?
Contradictions arise from differences in:
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) can alter ligand-receptor binding .
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro) significantly impact activity. For example:
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Compound A | 4-OCH₃ | 12.3 | CYP51 |
| Compound B | 4-Cl | 8.7 | CYP51 |
- Resolution Strategy : Perform comparative structure-activity relationship (SAR) studies under standardized assay protocols .
Advanced: What computational tools are recommended for predicting receptor binding modes?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., adenosine A2B receptors) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., quinolinone carbonyl as a hydrogen-bond acceptor) .
Case Study : Docking of a related 4-methoxyphenylquinolinone into the ATP-binding pocket of kinases revealed π-π stacking with Phe residues .
Advanced: How to design stability studies for this compound under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 h, monitoring degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and quantify decomposition products using LC-MS .
- Oxidative Resistance : Test reactivity with H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., methoxy groups) .
Q. Example Library :
| Variant | Modification | Application |
|---|---|---|
| V1 | 4-CF₃ instead of 4-OCH₃ | Enhanced CYP inhibition |
| V2 | Quinolinone → Chromone | Antioxidant activity |
Advanced: What analytical methods resolve discrepancies in purity assessments?
- HPLC-DAD vs. LC-MS : LC-MS detects low-abundance impurities (e.g., de-methylated byproducts) missed by UV detectors .
- Elemental Analysis : Validate purity >98% by matching calculated vs. observed C/H/N ratios .
Advanced: How to prioritize biological targets for this compound?
- Target Prediction : Use SwissTargetPrediction or SEA to identify kinases, GPCRs, or cytochrome P450 enzymes .
- Functional Assays : Screen against panels like Eurofins’ kinase profiling or receptor-binding assays .
Q. Validated Targets :
- Trypanosoma cruzi CYP51 (anti-parasitic) .
- Adenosine A2B receptors (anti-inflammatory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
